4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate
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Description
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate is a useful research compound. Its molecular formula is C23H24N4O7S3 and its molecular weight is 564.65. The purity is usually 95%.
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Scientific Research Applications
Antituberculosis Activity
A study on thiazole-aminopiperidine hybrid analogues, designed as Mycobacterium tuberculosis GyrB inhibitors, demonstrates the potential of such compounds in antituberculosis therapy. These compounds, synthesized from aryl thioamides, were evaluated for their in vitro Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase super coiling assay, antituberculosis activity, and cytotoxicity. Among them, a specific compound exhibited promising activity against all tests with significant inhibition of Mycobacterium tuberculosis DNA gyrase and non-cytotoxic properties at relevant concentrations (Jeankumar et al., 2013).
Anticancer Activity
Another study focused on the synthesis and antiproliferative effects of novel 4-thiazolidinone-, pyridine-, and piperazine-based conjugates on human leukemic cells. These compounds displayed potent activity against various cancer cell lines, highlighting the potential of structurally related compounds in cancer research (Kumar et al., 2014).
Antimicrobial Activity
Research on the synthesis and antimicrobial activity of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide shows the antimicrobial potential of compounds with thiadiazole, pyridine, and piperidine moieties. These synthesized compounds exhibited moderate to significant activity against Gram-negative and Gram-positive bacteria, suggesting their application in developing new antimicrobial agents (Khalid et al., 2016).
Properties
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-piperidin-1-ylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O7S3/c1-2-20(29)24-22-25-26-23(36-22)35-14-16-12-18(28)19(13-33-16)34-21(30)15-6-8-17(9-7-15)37(31,32)27-10-4-3-5-11-27/h6-9,12-13H,2-5,10-11,14H2,1H3,(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZOFQIWWZCIMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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